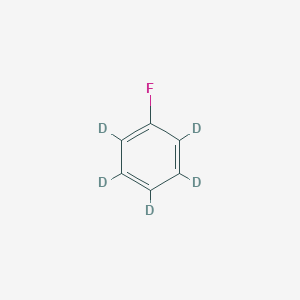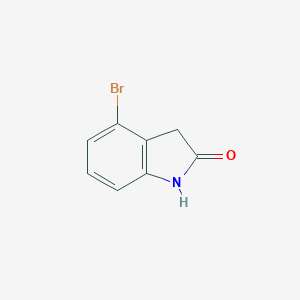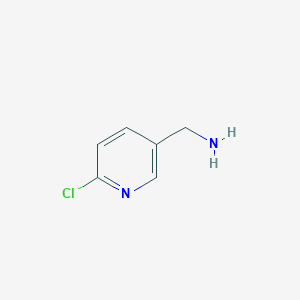
1-Fluoro-2,4,6-trimethylpyridinium triflate
Descripción general
Descripción
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as 1-Fluoro-sym-collidinium triflate, is a chemical compound with the empirical formula C9H11F4NO3S . It is often used as a catalyst in C-H activation and fluorination reactions .
Synthesis Analysis
This compound is used as a reactant in various reactions such as Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, oxidant in oxidatively-induced aryl-CF3 bond-formation, and Pd (II)-catalyzed C-H olefination reactions . An unexpected like-charge repulsion induced enantio-control mode has been observed in primary amine-catalyzed fluorination reactions with 1-fluoro-2,4,6-trimethylpyridinium triflate .Molecular Structure Analysis
The molecular weight of 1-Fluoro-2,4,6-trimethylpyridinium triflate is 289.25 g/mol . The SMILES string representation of the molecule is [O-]S(=O)(=O)C(F)(F)F.Cc1cc©n+c©c1 .Chemical Reactions Analysis
As mentioned earlier, 1-Fluoro-2,4,6-trimethylpyridinium triflate is used as a reactant in various reactions such as Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, oxidant in oxidatively-induced aryl-CF3 bond-formation, and Pd (II)-catalyzed C-H olefination reactions .Physical And Chemical Properties Analysis
1-Fluoro-2,4,6-trimethylpyridinium triflate is a powder with a melting point of 162-165 °C (lit.) 164-170 °C . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Pd (II)-Catalyzed Para-Selective C-H Arylation
This compound is used as a reactant in Pd (II)-catalyzed para-selective C-H arylation . This process is a type of carbon-hydrogen bond functionalization where the compound acts as a catalyst to facilitate the reaction.
Fluorination Reactions
1-Fluoro-2,4,6-trimethylpyridinium triflate is used in fluorination reactions . In these reactions, it acts as a fluorinating agent, introducing a fluorine atom into a molecule.
Oxidatively-Induced Aryl-CF3 Bond-Formation
This compound serves as an oxidant in oxidatively-induced aryl-CF3 bond-formation . This process involves the formation of a bond between an aryl group and a CF3 group, facilitated by the oxidation properties of the compound.
Pd (II)-Catalyzed C-H Olefination Reactions
1-Fluoro-2,4,6-trimethylpyridinium triflate is used as a reactant in Pd (II)-catalyzed C-H olefination reactions . In this process, it helps in the formation of a carbon-carbon double bond (olefin) by replacing a hydrogen atom in a carbon-hydrogen bond.
Electrophilic Fluorination
This compound is a fluorinating reagent that can be used for electrophilic fluorination . This is a type of reaction where a fluorine atom is introduced into a molecule, typically at a site bearing a positive charge or partial positive character.
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as 1-Fluoro-2,4,6-trimethylpyridin-1-ium trifluoromethanesulfonate, is primarily used as a fluorinating reagent . Its primary targets are organic compounds that undergo fluorination reactions .
Mode of Action
This compound acts as an oxidant and a catalyst in various reactions . It is involved in Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, oxidatively-induced aryl-CF3 bond-formation, and Pd (II)-catalyzed C-H olefination reactions .
Result of Action
The primary result of the action of 1-Fluoro-2,4,6-trimethylpyridinium triflate is the fluorination of target compounds . This can significantly alter the properties of the target compound, including its reactivity, stability, and interactions with other molecules.
Action Environment
The action of 1-Fluoro-2,4,6-trimethylpyridinium triflate can be influenced by various environmental factors. It is sensitive to air and moisture, and it is typically stored at low temperatures (2-8°C) to maintain its stability . The compound is soluble in some polar solvents such as methanol and xylene, but insoluble in water .
Propiedades
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGFEJKMMRJSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369163 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4,6-trimethylpyridinium triflate | |
CAS RN |
107264-00-6 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate a useful reagent in organic synthesis?
A1: 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (also known as 1-fluoro-2,4,6-trimethylpyridinium triflate) is a powerful electrophilic fluorinating reagent. [] Its structure allows for effective transfer of fluorine to electron-rich substrates. [] This property makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science.
Q2: Can you provide specific examples of reactions where 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate has been successfully employed?
A2: This reagent has shown remarkable utility in several reactions. For instance, it facilitates the enantioselective synthesis of monofluorinated chiral building blocks from malonic acid. [, ] Researchers have successfully used it to introduce fluorine into methyl phenylmenthyl monoalkylmalonates with high stereoselectivity, demonstrating its potential in creating chiral fluorinated molecules for pharmaceutical applications. [] Another notable application is its use in achieving site-selective C4 chlorination/bromination of indoles. [] This reaction leverages a palladium-catalyzed transient directing group strategy with 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate as a bystanding oxidant, enabling the synthesis of valuable indole derivatives. []
Q3: Are there any safety concerns associated with handling 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate?
A4: While this compound offers synthetic advantages, it's important to note that it's classified as an irritant. [] Therefore, researchers are advised to handle it with caution, using appropriate personal protective equipment to minimize exposure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















